molecular formula C16H12BrNO B3241606 2-Benzyl-6-bromo-isoquinolin-1-one CAS No. 147497-41-4

2-Benzyl-6-bromo-isoquinolin-1-one

Cat. No.: B3241606
CAS No.: 147497-41-4
M. Wt: 314.18 g/mol
InChI Key: DAGABNNMLDZJPR-UHFFFAOYSA-N
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Description

2-Benzyl-6-bromo-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-bromo-isoquinolin-1-one typically involves the bromination of isoquinoline derivatives. One common method is the reaction of 2-benzyl-isoquinolin-1-one with bromine in the presence of a suitable solvent like nitrobenzene . The reaction conditions usually require heating to achieve high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-bromo-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyl-6-bromo-isoquinolin-1-one in chemosensors involves the photoinduced electron transfer (PET) effect . The compound’s structure allows it to interact with specific ions, leading to changes in its electronic properties and enabling the detection of target analytes. In pharmaceuticals, the exact mechanism would depend on the specific biological target and the nature of the interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6-bromo-isoquinolin-1-one is unique due to the presence of both benzyl and bromine groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound in the synthesis of diverse derivatives with specific properties and applications.

Properties

IUPAC Name

2-benzyl-6-bromoisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGABNNMLDZJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-1-hydroxyisoquinoline (150 mg, 0.67 mmol, 1.0 equiv), tetrabutylammonium bromide (25 mg, 0.07 mmol, 0.1 equiv), and benzyl bromide (95 uL, 0.8 mmol, 1.2 equiv) were combined in toluene (7 mL), and treated with 50% aq. NaOH (2 mL) after which point the resulting mixture was stirred rapidly at 90° C. After 80 min, the mixture was diluted with MTBE and washed with water and brine. The organic phase was dried over Na2SO4. Addition of silica gel, concentration, and purification of the residue by flash silica gel chromatography (gradient of 2-12% ethyl acetate/hexanes) provided 2-benzyl-6-bromo-isoquinolin-1-one (221 mg, 0.67 mmol, quantitative) which was then converted, via Methods 1 and 2, to compound 2 (91 mg, 49%) and isolated as a light-brown solid. [M−H]−=278.1 m/z. Activity: B
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
95 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mg
Type
catalyst
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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